molecular formula C12H19ClN4O2 B5326253 4-chloro-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide

4-chloro-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide

Cat. No.: B5326253
M. Wt: 286.76 g/mol
InChI Key: FPZIVLWQBHYQCZ-UHFFFAOYSA-N
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Description

4-chloro-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chloro group, a methyl group, a morpholine ring, and a carboxamide group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the chloro group: Chlorination of the pyrazole ring can be performed using reagents such as thionyl chloride or phosphorus oxychloride.

    Attachment of the morpholine ring: This step involves the reaction of the chlorinated pyrazole with morpholine in the presence of a base like sodium hydride.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate product with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-methyl-N-(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)benzamide: Similar in structure but with a triazine ring instead of a pyrazole ring.

    4-chloro-N-[2-methyl-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-3-yl]benzamide: Contains a pyrrole ring instead of a pyrazole ring.

Uniqueness

4-chloro-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its pyrazole ring, combined with the morpholine and carboxamide groups, provides a distinct chemical profile that can be leveraged in various scientific and industrial contexts.

Properties

IUPAC Name

4-chloro-2-methyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN4O2/c1-16-11(10(13)9-15-16)12(18)14-3-2-4-17-5-7-19-8-6-17/h9H,2-8H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZIVLWQBHYQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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